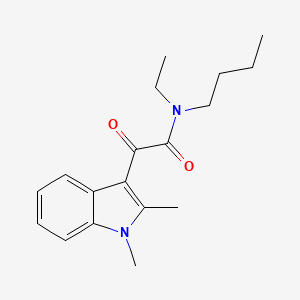![molecular formula C17H22N4O4S B2897818 ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260947-96-3](/img/structure/B2897818.png)
ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, as well as the sulfonyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting point and boiling point, and its stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Synthesis and In Vitro Antiproliferative Activity : Derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Notably, compounds demonstrated promising activity, suggesting potential as anticancer agents after further research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Applications
Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, which showed significant antibacterial activity. This highlights the compound's potential application in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Further Chemical Studies
Studies with Ethyl 5-Amino-3-phenyl-1H-pyrazole-4-carboxylate : This research focused on the chemical reactivity and potential applications of ethyl 3-amino-5-phenylpyrazole-4-carboxylate derivatives. The study provides insights into the synthesis of new compounds with potential biological activities (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Potential for High and Dose-Independent Oral Bioavailability
Potent and Selective PDE5 Inhibitors : Efforts to improve oral bioavailability of PDE5 inhibitors led to the synthesis of a series with potential for high and dose-independent oral bioavailability, offering insights into drug development processes (Allerton et al., 2006).
Synthesis and Antimicrobial Activity of Derivatives
Synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4Hpyrido[1,2-a]pyrimidin-4-one Derivatives : This research aimed at synthesizing novel derivatives to evaluate their antimicrobial activity, highlighting the structural versatility and potential biological applications of these compounds (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-25-17(22)15-12-18-19-16(15)26(23,24)21-9-7-20(8-10-21)14-6-4-5-13(2)11-14/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYARYKNIWFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

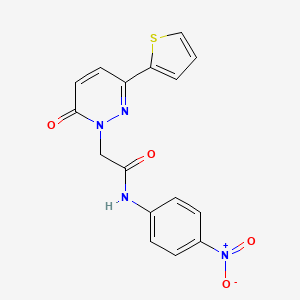
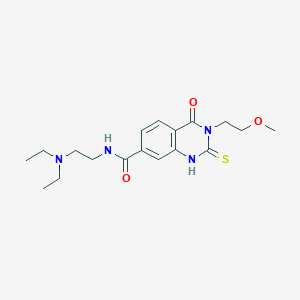
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)
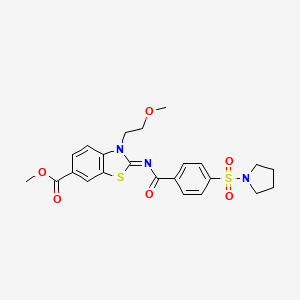
![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)
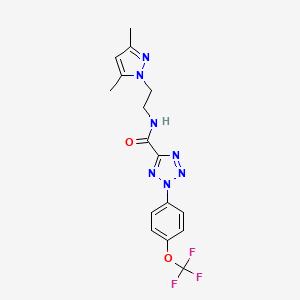
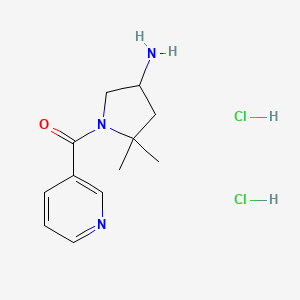
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
